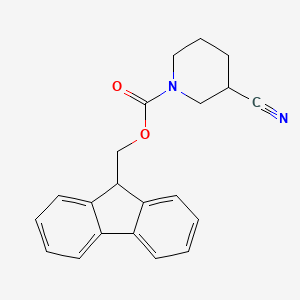

3-Cyano-1-N-Fmoc-piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl 3-cyanopiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O2/c22-12-15-6-5-11-23(13-15)21(24)25-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,15,20H,5-6,11,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWYCMBISZMDDLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90661467 | |

| Record name | (9H-Fluoren-9-yl)methyl 3-cyanopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886362-86-3 | |

| Record name | (9H-Fluoren-9-yl)methyl 3-cyanopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Cyano-1-N-Fmoc-piperidine

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a key building block in modern medicinal chemistry, 3-Cyano-1-N-Fmoc-piperidine presents a unique scaffold for the synthesis of complex molecular architectures. Its strategic combination of a conformationally restricted piperidine ring, a reactive nitrile group, and a readily cleavable Fmoc protecting group makes it a versatile intermediate in the design of novel therapeutics. This guide provides a comprehensive overview of the core chemical properties of this compound, offering insights into its synthesis, reactivity, and handling. The information presented herein is intended to empower researchers to effectively utilize this compound in their drug discovery and development endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective application in multi-step syntheses. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₀N₂O₂ | [1][2] |

| Molecular Weight | 332.4 g/mol | [1][2] |

| IUPAC Name | 9H-fluoren-9-ylmethyl 3-cyanopiperidine-1-carboxylate | [1][2] |

| CAS Number | 886362-86-3 | [1][2] |

| Appearance | White to off-white solid (typical) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents such as dichloromethane (DCM), N,N-dimethylformamide (DMF), and chloroform (CHCl₃). | |

| XLogP3 | 3.5 | [1][2] |

Synthesis and Structural Elucidation

The synthesis of this compound is typically achieved through the protection of the secondary amine of 3-cyanopiperidine with the fluorenylmethyloxycarbonyl (Fmoc) group. This reaction is a standard procedure in peptide synthesis and organic chemistry.

General Synthetic Protocol

The Fmoc protection of 3-cyanopiperidine can be carried out using 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base. A typical experimental procedure is as follows:

Materials:

-

3-Cyanopiperidine hydrochloride

-

9-Fluorenylmethyl chloroformate (Fmoc-Cl)

-

Sodium bicarbonate (NaHCO₃) or N,N-diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or a mixture of dioxane and water

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 3-cyanopiperidine hydrochloride in a suitable solvent (e.g., DCM or a dioxane/water mixture), add a base such as sodium bicarbonate or DIPEA to neutralize the hydrochloride and free the amine.

-

Cool the reaction mixture in an ice bath.

-

Slowly add a solution of Fmoc-Cl in the same solvent to the cooled mixture with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound as a solid.

Causality Behind Experimental Choices:

-

Choice of Reagent: Fmoc-Cl is a common and effective reagent for introducing the Fmoc group. The reaction proceeds via nucleophilic attack of the secondary amine of 3-cyanopiperidine on the carbonyl carbon of Fmoc-Cl.

-

Role of the Base: A base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. Sodium bicarbonate is a mild inorganic base, while DIPEA is a non-nucleophilic organic base, both suitable for this transformation.

-

Solvent System: The choice of solvent depends on the specific starting material and base used. A biphasic system like dioxane/water with an inorganic base or an anhydrous organic solvent like DCM with an organic base are common choices.

-

Purification: Flash column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials or by-products.

Structural Characterization

The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the protons of the fluorenyl group (typically in the aromatic region, ~7.2-7.8 ppm), the methylene protons of the methoxycarbonyl group, and the protons of the piperidine ring. The chemical shifts and coupling patterns of the piperidine protons will be indicative of the 3-substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the carbamate, the carbons of the fluorenyl group, the cyano carbon, and the carbons of the piperidine ring.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the following functional groups:

-

Nitrile (C≡N) stretch: A sharp, medium-intensity band around 2240 cm⁻¹.

-

Carbamate (C=O) stretch: A strong absorption band in the region of 1680-1720 cm⁻¹.

-

C-O stretch: Bands associated with the carbamate linkage.

-

Aromatic C-H stretch: Signals above 3000 cm⁻¹.

-

Aliphatic C-H stretch: Signals below 3000 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ for C₂₁H₂₀N₂O₂ would be observed at m/z 332.15.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is primarily dictated by the three key functional moieties: the Fmoc-protected amine, the cyano group, and the piperidine ring.

Fmoc Group Deprotection

The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group, a cornerstone of solid-phase peptide synthesis (SPPS).[3] This property allows for its selective removal under mild conditions, leaving acid-labile protecting groups intact.

Mechanism of Deprotection: The deprotection proceeds via a β-elimination mechanism initiated by a base, typically a secondary amine like piperidine. The base abstracts the acidic proton on the fluorene ring, leading to the formation of a dibenzofulvene intermediate and the release of the free amine.

Experimental Protocol for Fmoc Deprotection: A standard procedure for Fmoc deprotection involves treating the this compound with a solution of 20% piperidine in DMF.[4][5][6]

-

Dissolve the Fmoc-protected compound in DMF.

-

Add a 20% (v/v) solution of piperidine in DMF.

-

Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes.

-

The progress of the deprotection can be monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture can be worked up to isolate the deprotected 3-cyanopiperidine.

Self-Validating System: The deprotection can be monitored by UV-Vis spectroscopy by detecting the dibenzofulvene-piperidine adduct, which has a characteristic UV absorbance.[7] This allows for quantitative assessment of the reaction's completion.

Caption: Fmoc deprotection workflow.

Reactions of the Cyano Group

The nitrile functionality in this compound is a versatile handle for further chemical transformations. It can undergo a variety of reactions, including:

-

Reduction: The cyano group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This provides a route to 3-(aminomethyl)piperidine derivatives.

-

Hydrolysis: Acidic or basic hydrolysis of the nitrile can yield the corresponding carboxylic acid or amide, respectively. This allows for the introduction of a carboxyl or carboxamido group at the 3-position of the piperidine ring.

-

Grignard and Organolithium Reactions: Addition of Grignard or organolithium reagents to the nitrile group, followed by hydrolysis, can be used to synthesize ketones.

Reactions involving the Piperidine Ring

The piperidine ring itself is a saturated heterocycle and is generally stable to many reaction conditions. However, the ring conformation can influence the reactivity of the substituents. The axial or equatorial orientation of the cyano group can impact its accessibility and reactivity.

Applications in Drug Discovery and Development

Piperidine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide array of approved drugs. The incorporation of a 3-cyano-piperidine moiety can impart desirable pharmacokinetic and pharmacodynamic properties to a molecule.

The Fmoc-protected form, this compound, is particularly valuable as it allows for the controlled, stepwise assembly of complex molecules, especially in the context of peptide and peptidomimetic synthesis. The cyano group can serve as a precursor to other functional groups or as a key pharmacophoric element itself.

Caption: Role in drug discovery.

Safety and Handling

This compound should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and drug discovery. Its unique combination of a conformationally defined piperidine core, a synthetically malleable cyano group, and a strategically placed Fmoc protecting group provides chemists with a powerful tool for the construction of novel and complex molecules with potential therapeutic applications. A thorough understanding of its chemical properties, as outlined in this guide, is essential for its successful and efficient utilization in the laboratory.

References

- Synthesis of functionalized piperidines by one-pot multicomponent reaction using nano-crystalline solid acid catalysts. (2014).

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Peptideweb.com. (n.d.). Synthesis protocols. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (2008). H NMR spectra were recorded at 300 and 400 MHz. Retrieved from [Link]

-

IRIS Biotech GmbH. (n.d.). Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Materials and methods. Retrieved from [Link]

-

Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]

-

Organic Syntheses. (n.d.). L-Aspartic acid, N-(9-phenyl-9H-fluoren-9-yl-, dimethyl ester. Retrieved from [Link]

-

Bio-protocol. (n.d.). Peptide Synthesis. Retrieved from [Link]

- Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.

-

National Institute of Standards and Technology. (n.d.). Piperidine. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. The 1H-NMR and 13C{1H}. Retrieved from [Link]

-

DSpace@MIT. (2012). Observing Residual Structure in Disordered Peptides with Multidimensional Infrared Spectroscopy. Retrieved from [Link]

- Balamurugan, K., et al. (2021). Synthesis of Fmoc-Triazine Amino Acids and Its Application in the Synthesis of Short Antibacterial Peptidomimetics. Molecules, 26(11), 3235.

-

ResearchGate. (n.d.). 202636 PDFs | Review articles in 13C-NMR. Retrieved from [Link]

- Vergel Galeano, C. F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(4), 386-392.

-

Alchem Pharmtech. (n.d.). CAS 886362-86-3 | this compound. Retrieved from [Link]

- Góngora-Benítez, M., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1542.

- Google Patents. (n.d.). WO2020062782A1 - Complete liquid-phase synthesis method of sinapultide.

Sources

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Cyano-1-N-Fmoc-piperidine

Executive Summary

3-Cyano-1-N-Fmoc-piperidine is a valuable heterocyclic building block in modern drug discovery and peptide chemistry. Its rigid piperidine scaffold, combined with the versatile cyano functional group and the strategically important Fmoc-protecting group, makes it a key intermediate for synthesizing complex molecular architectures and constrained peptide mimetics. The cyano group can serve as a precursor to amines or carboxylic acids, or act as a bioisostere for other functional groups, significantly influencing a molecule's polarity and binding properties.[1] This guide provides a comprehensive, field-proven framework for the robust synthesis, purification, and rigorous characterization of this compound, ensuring high purity and structural integrity for downstream applications.

Strategic Approach to Synthesis

The synthesis of this compound is most efficiently approached via a two-step sequence starting from a commercially available precursor. The core logic involves the initial formation of the piperidine ring system followed by the protection of the secondary amine.

Retrosynthetic Analysis: The target molecule is logically disconnected at the carbamate linkage, revealing 3-cyanopiperidine and a suitable Fmoc-donating electrophile (e.g., Fmoc-Cl) as the immediate precursors. 3-Cyanopiperidine itself can be derived from the reduction of 3-cyanopyridine.

Sources

An In-Depth Technical Guide to 3-Cyano-1-N-Fmoc-piperidine (CAS 886262-86-3): Synthesis, Characterization, and Application in Modern Drug Discovery

Abstract

3-Cyano-1-N-Fmoc-piperidine is a strategically important heterocyclic building block in medicinal chemistry and drug development. The presence of a piperidine core, a versatile nitrile functional group, and an orthogonally stable Fmoc-protecting group makes it a highly valuable synthon for constructing complex molecular architectures. This guide provides an in-depth technical overview of its synthesis, purification, spectroscopic characterization, and core applications. We delve into the causality behind experimental choices, present self-validating protocols, and explore the compound's utility in creating diverse chemical scaffolds, particularly within the context of solid-phase synthesis.

Introduction: The Strategic Value of Functionalized Piperidines

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved pharmaceutical agents. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal structural motif for optimizing drug-target interactions. This compound emerges as a particularly powerful tool for researchers by combining three critical features:

-

The Piperidine Core: A foundational element for building molecules with favorable pharmacokinetic properties.

-

The N-Fmoc Group: A robust protecting group for the piperidine nitrogen, stable to acidic conditions but readily cleaved with mild bases like piperidine. This orthogonality is the cornerstone of modern Solid-Phase Peptide Synthesis (SPPS) and allows for sequential, controlled chemical modifications.[1][2][3]

-

The 3-Cyano Moiety: A versatile chemical handle. The nitrile group is not merely a placeholder; it is a gateway to a multitude of chemical transformations and can act as a bioisostere, a hydrogen bond acceptor, or a precursor to other functional groups.[4][5][6]

This guide will systematically deconstruct the synthesis and application of this compound, providing the technical insights necessary for its effective utilization in a research and development setting.

Physicochemical Properties and Specifications

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application. The key specifications for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 886362-86-3 | [7][8] |

| Molecular Formula | C₂₁H₂₀N₂O₂ | [7][8] |

| Molecular Weight | 332.4 g/mol | [7] |

| IUPAC Name | 9H-fluoren-9-ylmethyl 3-cyanopiperidine-1-carboxylate | [7] |

| Appearance | Typically a white to off-white solid | Vendor Data |

| Purity | ≥95% (as determined by HPLC and/or NMR) | Vendor Data |

| Solubility | Soluble in DMF, DCM, Chloroform; sparingly soluble in alcohols | General Chemical Knowledge |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is typically achieved through the N-acylation of 3-cyanopiperidine with a suitable Fmoc-donating reagent. The following protocol is designed to be self-validating, with clear steps for reaction, workup, and purification.

Synthesis Workflow Diagram

The overall process can be visualized as a straightforward, multi-step workflow.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

3-Cyanopiperidine hydrochloride

-

9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Deionized Water

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for column chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-cyanopiperidine hydrochloride (1.0 eq) and sodium bicarbonate (2.5 eq) in a 1:1 mixture of dioxane and water.

-

Causality: The biphasic Schotten-Baumann condition is employed. NaHCO₃ acts as a base to both neutralize the starting material's HCl salt and the HCl generated during the reaction from Fmoc-Cl.[1]

-

-

Fmoc Protection: Cool the stirring mixture to 0 °C in an ice bath. Add a solution of Fmoc-Cl (1.1 eq) in dioxane dropwise over 30 minutes.

-

Causality: Dropwise addition at low temperature helps to control the exothermicity of the acylation and minimizes potential side reactions.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12-18 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC), observing the consumption of the starting amine.

-

Workup: Dilute the reaction mixture with ethyl acetate. Transfer the mixture to a separatory funnel and wash sequentially with water (2x) and brine (1x).

-

Causality: The water washes remove the inorganic salts (NaHCO₃, NaCl) and any remaining water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc) to elute the product.

-

Trustworthiness: The use of chromatography is critical to remove unreacted Fmoc-Cl and other byproducts, ensuring the high purity required for subsequent synthetic steps. Combine fractions containing the pure product (as determined by TLC) and concentrate to yield this compound as a solid.

-

Spectroscopic Characterization

To ensure the identity and purity of the synthesized compound, a full spectroscopic characterization is essential. This data serves as a benchmark for quality control.

| Technique | Expected Observations |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.7-7.8 (d, 2H, Ar-H), 7.5-7.6 (d, 2H, Ar-H), 7.3-7.4 (m, 4H, Ar-H), 4.4-4.5 (d, 2H, Fmoc CH₂), 4.2 (t, 1H, Fmoc CH), 3.0-4.0 (m, 4H, Piperidine H₂/H₆), 2.8-3.0 (m, 1H, Piperidine H₃), 1.6-2.0 (m, 4H, Piperidine H₄/H₅). Note: Due to rotational isomers (rotamers) around the carbamate bond, some peaks may appear broadened or duplicated. |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~155 (C=O carbamate), ~143, ~141, ~127, ~125, ~120 (Ar-C), ~119 (CN), ~67 (Fmoc CH₂), ~47 (Fmoc CH), ~40-50 (Piperidine C₂/C₆), ~30 (Piperidine C₃), ~25-28 (Piperidine C₄/C₅). |

| FT-IR (ATR) | ν (cm⁻¹): ~2240 (C≡N stretch, sharp), ~1690 (C=O carbamate stretch, strong). |

| Mass Spec. (ESI+) | m/z: Calculated for C₂₁H₂₀N₂O₂ [M+H]⁺: 333.16. Found: 333.16. |

Core Applications in Drug Discovery

The utility of this compound stems from the distinct and complementary reactivity of its functional groups.

The Fmoc Group: An Orthogonal Handle for Sequential Synthesis

The Fmoc group is the key enabler for using this building block in iterative synthesis, such as SPPS.[2][9][10] Its defining characteristic is its stability to acids (used to cleave other protecting groups like Boc) and its clean, rapid removal under mild basic conditions.[3][11]

Standard Fmoc Deprotection Protocol:

-

Swell the Fmoc-protected, resin-bound substrate in N,N-Dimethylformamide (DMF).

-

Treat the resin with a solution of 20% piperidine in DMF for 5-20 minutes.[12][13]

-

The base abstracts the acidic proton on the fluorenyl ring, initiating a β-elimination mechanism to release the free amine, carbon dioxide, and dibenzofulvene.[10]

-

The piperidine in the reagent cocktail traps the reactive dibenzofulvene, preventing side reactions.[3][10]

-

Thoroughly wash the resin with DMF to remove the deprotection cocktail and byproducts.

-

The newly liberated secondary amine is now ready for the next coupling reaction.

Caption: Workflow for Fmoc-deprotection in solid-phase synthesis.

This process can be monitored quantitatively by UV-Vis spectroscopy, as the dibenzofulvene-piperidine adduct has a distinct absorbance maximum around 301 nm.[14][15]

The 3-Cyano Moiety: A Versatile Chemical Synthon

The true synthetic power of this building block is realized through the diverse transformations of the nitrile group. While metabolically stable and often used to improve pharmacokinetic profiles in final drug compounds, in synthesis it serves as a versatile intermediate.[6]

Potential Transformations:

-

Reduction to Primary Amine: Can be reduced using strong reducing agents like LiAlH₄ or through catalytic hydrogenation (e.g., H₂, Raney Nickel) to yield the corresponding aminomethylpiperidine derivative. This introduces a new basic center and a point for further functionalization.

-

Hydrolysis to Carboxylic Acid: Under strong acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid, transforming the molecule's electronic and solubility properties.

-

Conversion to Tetrazole: Reaction with azides (e.g., sodium azide with a Lewis acid) can form a tetrazole ring, which is a common bioisostere for a carboxylic acid group, offering similar acidity but different steric and metabolic properties.

-

Covalent Warhead: In specific contexts, the nitrile group can act as a weak electrophile, reacting with nucleophilic residues (like cysteine) in enzyme active sites to form covalent inhibitors.[4][5]

Caption: Chemical transformation potential of the 3-cyano functional group.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety protocols must be observed.

-

Handling: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[16] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[17] Avoid contact with skin and eyes.[16]

-

Safety: The compound is harmful if swallowed and can cause serious eye damage.[17] While the nitrile group is generally stable in this context, it is prudent to avoid conditions (e.g., strong reducing agents in the presence of acid) that could potentially release cyanide.[18]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[16] Keep away from strong oxidizing agents and sources of ignition.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[17]

Conclusion

This compound is a high-value, versatile building block for drug discovery and development. Its well-defined structure, featuring an orthogonally protected amine and a chemically tractable nitrile group on a privileged piperidine scaffold, provides researchers with a reliable and powerful tool. The synthetic and application protocols detailed in this guide underscore the compound's utility, enabling the logical and efficient construction of novel and complex molecules destined for biological evaluation.

References

-

Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved from [Link]

-

Fluorenylmethyloxycarbonyl protecting group. (n.d.). In Wikipedia. Retrieved from [Link]

-

Terminology of Antibody Drug for Fmoc Deprotection. (n.d.). GenScript. Retrieved from [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 14(1), 214-222. Retrieved from [Link]

-

Synthesis protocols. (n.d.). Peptideweb.com. Retrieved from [Link]

-

Nitriles: an attractive approach to the development of covalent inhibitors. (2022). RSC Medicinal Chemistry. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

de Oliveira, M. A., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. PubMed Central. Retrieved from [Link]

-

AA BLOCKS Products. (n.d.). CP Lab Safety. Retrieved from [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry. Retrieved from [Link]

-

Materials and methods. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Product Search. (n.d.). Chemical-Suppliers. Retrieved from [Link]

-

Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. (2009). MDPI. Retrieved from [Link]

-

Reactions of 3-cyanochromones with primary amines: Structures of the products. (2006). ResearchGate. Retrieved from [Link]

-

In situ Fmoc removal. (2018). Green Chemistry. Retrieved from [Link]

-

Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. (2020). Green Chemistry (RSC Publishing). Retrieved from [https://pubs.rsc.org/en/content/articlelanding/2020/gc/d0gc02 remplacer/unauth]([Link] remplacer/unauth)

-

Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021). Signal Transduction and Targeted Therapy. Retrieved from [Link]

-

Semi-quantitative analysis of Fmoc removal is a convenient quality control assessment of automated microwave-enhanced peptide synthesis. (n.d.). ResearchGate. Retrieved from [Link]

-

Cyanide. (n.d.). In Wikipedia. Retrieved from [Link]

-

Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. (2022). ResearchGate. Retrieved from [Link]

-

Cas 590-86-3, Isovaleraldehyde. (n.d.). LookChem. Retrieved from [Link]

-

Isovaleraldehyde | CAS#:590-86-3. (n.d.). Chemsrc. Retrieved from [Link]

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. benchchem.com [benchchem.com]

- 3. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 4. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C21H20N2O2 | CID 44890988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Chemical-Suppliers | Product Search [chemical-suppliers.eu]

- 9. genscript.com [genscript.com]

- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chempep.com [chempep.com]

- 12. peptideweb.com [peptideweb.com]

- 13. chem.uci.edu [chem.uci.edu]

- 14. rsc.org [rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. fishersci.com [fishersci.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. Cyanide - Wikipedia [en.wikipedia.org]

3-Cyano-1-N-Fmoc-piperidine molecular formula C21H20N2O2

An In-Depth Technical Guide to 3-Cyano-1-N-Fmoc-piperidine (C₂₁H₂₀N₂O₂): A Versatile Building Block in Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the piperidine ring stands out as a "privileged scaffold," a structural motif frequently found in pharmaceuticals due to its favorable physicochemical and pharmacokinetic properties.[1][2] When strategically functionalized, this heterocyclic core becomes a powerful tool for designing novel therapeutics. This compound is a prime example of such a high-value building block. It synergistically combines three critical chemical features: the conformationally constrained piperidine scaffold, the versatile cyano group which serves as a synthetic handle, and the fluorenylmethyloxycarbonyl (Fmoc) protecting group, a cornerstone of contemporary solid-phase peptide synthesis (SPPS).[3]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of this compound. It moves beyond simple protocols to explain the underlying chemical principles, offering field-proven insights into its synthesis, characterization, and strategic deployment in the synthesis of complex molecular architectures.

Part 1: Core Molecular Profile and Characterization

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application. This section details the essential physicochemical and spectroscopic attributes of this compound.

Physicochemical Attributes

The key identifiers and computed properties of the molecule are summarized below, providing a quick reference for experimental design and data analysis.

| Property | Value | Source |

| IUPAC Name | 9H-fluoren-9-ylmethyl 3-cyanopiperidine-1-carboxylate | [4] |

| Molecular Formula | C₂₁H₂₀N₂O₂ | [4] |

| Molecular Weight | 332.4 g/mol | [4] |

| CAS Number | 886362-86-3 | [4][5] |

| XLogP3 | 3.5 | [4] |

| Appearance | White to off-white solid (Typical) | Vendor Data |

| Solubility | Soluble in DMF, DCM, Chloroform | General Knowledge |

Analytical & Spectroscopic Characterization

Validating the identity and purity of this compound is critical before its use in synthesis. Standard analytical techniques provide a detailed structural fingerprint.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum will exhibit characteristic signals for the aromatic protons of the fluorenyl group (typically in the δ 7.2-7.8 ppm range), the benzylic proton of the Fmoc group (δ ~4.2-4.5 ppm), and the aliphatic protons of the piperidine ring, which will show complex splitting patterns due to their diastereotopic nature.

-

¹³C NMR: The carbon spectrum will show distinct signals for the nitrile carbon (C≡N) around 118-122 ppm, the carbonyl carbon of the carbamate at ~155 ppm, and numerous signals in the aromatic region (120-145 ppm) corresponding to the fluorenyl group.

-

-

Infrared (IR) Spectroscopy: A sharp, medium-intensity absorption band characteristic of the nitrile (C≡N) stretch is expected around 2240-2260 cm⁻¹. A strong carbonyl (C=O) stretch from the carbamate will appear around 1680-1700 cm⁻¹.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will typically show the protonated molecular ion [M+H]⁺ at m/z ≈ 333.16.

Part 2: Synthesis and Quality Control

The synthesis of this compound involves the strategic protection of the secondary amine of the piperidine ring. The choice of the Fmoc group is deliberate, leveraging its unique chemical stability and cleavage properties for applications in multi-step synthesis.

The Rationale for Fmoc Protection

The Fmoc group is the protecting group of choice in modern SPPS for a critical reason: its cleavage condition is orthogonal to the conditions required to cleave side-chain protecting groups and the final peptide from the resin.[3][6] The Fmoc group is stable to acidic conditions (like trifluoroacetic acid, TFA) used for side-chain deprotection but is readily removed by mild bases, most commonly piperidine.[6][7] This orthogonality prevents premature deprotection during the synthetic sequence, ensuring the integrity of the growing molecule.

Experimental Protocol: Synthesis of this compound

This protocol describes a standard method for the N-protection of 3-cyanopiperidine. The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To introduce the Fmoc protecting group onto the nitrogen of 3-cyanopiperidine.

Materials:

-

3-Cyanopiperidine (or its hydrochloride salt)

-

9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

-

Sodium bicarbonate (NaHCO₃) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or a 1,4-Dioxane/Water mixture

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reactant Solubilization: Dissolve 3-cyanopiperidine (1.0 eq) in DCM. If using the hydrochloride salt, a base such as DIPEA (2.2 eq) should be added and stirred for 15-20 minutes to generate the free amine in situ. Causality: The nucleophilic secondary amine must be in its free base form to react with the electrophilic Fmoc-Cl.

-

Fmoc-Cl Addition: Cool the reaction mixture to 0 °C using an ice bath. Add a solution of Fmoc-Cl (1.05 eq) in DCM dropwise over 30 minutes. Causality: The reaction is exothermic; slow, cooled addition prevents potential side reactions and ensures controlled formation of the desired product.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Aqueous Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess HCl and unreacted Fmoc-Cl), water, and finally brine. Causality: The washes remove water-soluble impurities and byproducts, simplifying the subsequent purification.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

-

Validation: Confirm the identity and purity of the collected fractions using the analytical methods described in Part 1.2.

Caption: Workflow for the synthesis of this compound.

Part 3: Strategic Application in Synthesis

The primary utility of this molecule is as a specialized amino acid surrogate in SPPS, allowing for the introduction of a rigid, non-natural element into a peptide backbone.

Mechanism of Fmoc Deprotection: A Self-Validating System

The removal of the Fmoc group is a classic example of a base-catalyzed elimination reaction (E1cB mechanism). This process is not only efficient but also provides a convenient method for real-time reaction monitoring.

-

Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorene ring.[8][9]

-

β-Elimination: This generates a carbanion, which is stabilized by the aromatic system. The unstable intermediate rapidly undergoes β-elimination, cleaving the C-O bond and releasing the deprotected amine and a highly reactive dibenzofulvene (DBF) intermediate.[7][9]

-

DBF Adduct Formation: The liberated DBF is an electrophile and is immediately trapped by the excess piperidine base in a Michael-type addition.[10][11] This forms a stable dibenzofulvene-piperidine adduct, which prevents DBF from participating in side reactions.[12]

This final step is crucial for driving the reaction to completion and provides a direct quantitative measure. The DBF-piperidine adduct has a strong UV absorbance maximum around 301 nm, allowing for spectrophotometric quantification of Fmoc cleavage.[11][12]

Caption: Mechanism of Fmoc deprotection by piperidine.

Protocol: Fmoc Deprotection in Solid-Phase Peptide Synthesis

This protocol details the standard procedure for removing the Fmoc group from a resin-bound peptide chain during SPPS.

Objective: To quantitatively remove the N-terminal Fmoc group to allow for the coupling of the next amino acid.

Reagents:

-

Fmoc-protected peptide-resin

-

Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF).[3][13]

-

DMF for washing

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.

-

Initial Deprotection: Drain the DMF and add the 20% piperidine/DMF solution (approx. 10 mL per gram of resin). Agitate the mixture for 2-3 minutes.[13] Causality: This initial, short treatment removes the bulk of the Fmoc groups.

-

Drain and Collect: Drain the deprotection solution. This solution contains the DBF-piperidine adduct and can be collected for UV analysis if desired.

-

Second Deprotection: Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 5-10 minutes.[13] Causality: The second treatment ensures the complete removal of any remaining Fmoc groups, which is critical for preventing deletion sequences in the final peptide.

-

Washing: Drain the solution and wash the resin thoroughly with several portions of DMF (5-7 times) to remove all traces of piperidine and the DBF adduct. Causality: Residual piperidine will neutralize the activated carboxylic acid of the incoming amino acid, inhibiting the subsequent coupling reaction.

-

Confirmation (Optional): Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary/secondary amine before proceeding to the next coupling step.

Protocol: Quantitative UV Monitoring of Fmoc Cleavage

This protocol allows for the determination of the initial loading of the resin or can be used to confirm complete deprotection.

Objective: To quantify the amount of Fmoc group cleaved from the resin.

Procedure:

-

Collect Filtrate: After treating a known mass of dried resin (e.g., 1-2 mg) with a precise volume of 20% piperidine/DMF solution (e.g., 3 mL), collect the entire filtrate.[14]

-

Dilution: Dilute the filtrate with a known factor using fresh 20% piperidine/DMF to ensure the absorbance reading is within the linear range of the spectrophotometer (typically < 1.5 AU).

-

Spectrophotometry: Measure the absorbance (A) of the diluted solution at 301 nm against a blank of 20% piperidine/DMF.

-

Calculation: Use the Beer-Lambert law (A = εcl) to calculate the concentration and subsequently the loading.

Part 4: Advanced Considerations

The Cyano Group: A Gateway to Chemical Diversity

While the piperidine ring provides the structural scaffold, the 3-cyano group offers a locus for further chemical diversification. After incorporation into a larger molecule, the nitrile can be chemically transformed into other valuable functional groups:

-

Reduction: Can be reduced to a primary amine (-CH₂NH₂), introducing a basic center for salt bridge formation or further functionalization.

-

Hydrolysis: Can be hydrolyzed under acidic or basic conditions to a carboxylic acid (-COOH), providing a site for conjugation.

-

Cycloaddition: Can undergo [3+2] cycloaddition with azides to form a tetrazole ring, a common bioisostere for a carboxylic acid with improved metabolic stability and pharmacokinetic properties.

The Shift Away from Piperidine

While piperidine is the historical standard for Fmoc deprotection, its status as a controlled substance and concerns over toxicity have prompted research into alternatives.[8] For laboratories seeking to adopt greener or less regulated protocols, several options have proven effective.

| Deprotection Reagent | Typical Concentration | Advantages | Disadvantages |

| Piperidine | 20% in DMF | Highly effective, well-established | Controlled substance, potential for side reactions (e.g., aspartimide formation)[7][8] |

| 4-Methylpiperidine (4-MP) | 20% in DMF | Similar efficacy to piperidine, not as strictly regulated | Still a piperidine derivative |

| Piperazine | 10% (w/v) in DMF/EtOH | Less toxic, not a controlled substance | Lower solubility, may require co-solvents[8] |

| DBU / Piperidine Cocktail | 2% DBU / 2% Piperidine | Faster deprotection times | DBU is a strong, non-nucleophilic base; requires careful optimization |

Conclusion

This compound is more than a simple chemical reagent; it is a sophisticated molecular tool that empowers chemists to build complexity and novelty into synthetic peptides and other macromolecules. Its design thoughtfully integrates a conformationally rigid scaffold with orthogonal chemical handles, making it an invaluable asset in the pursuit of new therapeutics. By understanding the fundamental principles behind its synthesis, characterization, and application—particularly the robust, self-validating nature of the Fmoc deprotection process—researchers can fully leverage its potential to accelerate drug discovery and development programs.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]

-

Minorbu Technology. This compound - CAS:886362-86-3. [Link]

-

Green Chemistry. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Royal Society of Chemistry. [Link]

-

Digital CSIC. Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. [Link]

-

García-Ramos, Y., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1542. [Link]

-

Probio, Inc. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. [Link]

-

Shvartsberg, M. S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6296. [Link]

-

PubChem. 4-Cyano-1-N-Fmoc-piperidine. National Center for Biotechnology Information. [Link]

-

Aapptec. N-Terminal Deprotection - Fmoc removal. [Link]

-

2a biotech. This compound. [Link]

-

MDPI. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [Link]

-

ResearchGate. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [Link]

-

Nowick, J.S. (2014). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

-

eScholarship, University of California. Submonomer synthesis of sequence defined peptoids with diverse side-chains. [Link]

-

Zinieris, N., et al. (2005). Nα-Fmoc Removal from Resin-Bound Amino Acids by 5% Piperidine Solution. Journal of Combinatorial Chemistry, 7(1), 4–6. [Link]

-

PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

-

Yang, L., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis, 55(14), 2221-2236. [Link]

-

European Pharmaceutical Review. New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. [Link]

-

ResearchGate. Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. [Link]

-

ACS GCI Pharmaceutical Roundtable. Deprotection. [Link]

-

ResearchGate. Reaction of Fmoc-Val-OH with 20% piperidine in DMF was analyzed through... [Link]

-

L. A. Carpino, et al. (1993). On the Mechanism of Amine-Catalyzed Deprotection of N-[(9-Fluorenylmethoxy)carbonyl]amino Acids. The Journal of Organic Chemistry, 58(24), 6642–6645. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. This compound | C21H20N2O2 | CID 44890988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - CAS:886362-86-3 - 迈纳科技商城-阿拉丁化学试剂、麦克林生化科技、生物试剂、实验耗材、实验仪器、manalab试剂、重水、济南迈纳科技有限公司 [manalab.cn]

- 6. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]

- 12. researchgate.net [researchgate.net]

- 13. peptide.com [peptide.com]

- 14. chem.uci.edu [chem.uci.edu]

An In-depth Technical Guide to 9H-fluoren-9-ylmethyl 3-cyanopiperidine-1-carboxylate: A Privileged Scaffold for Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 9H-fluoren-9-ylmethyl 3-cyanopiperidine-1-carboxylate, a key building block for researchers, medicinal chemists, and drug development professionals. The document elucidates the compound's chemical identity, physicochemical properties, and a detailed, field-proven synthesis protocol. Furthermore, it delves into the critical role of the 3-cyanopiperidine moiety as a peptidomimetic scaffold, with a particular focus on its application in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. This guide aims to bridge the gap between theoretical knowledge and practical application, offering expert insights into the causality behind experimental choices and providing self-validating protocols to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of Substituted Piperidines in Medicinal Chemistry

The piperidine ring is a ubiquitous and highly privileged scaffold in the realm of medicinal chemistry, forming the core structure of a vast number of clinically approved drugs.[1] Its conformational flexibility and the ability to present substituents in well-defined three-dimensional orientations make it an ideal framework for interacting with biological targets.[2] The strategic functionalization of the piperidine ring allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, all of which are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3]

Among the myriad of substituted piperidines, 3-cyanopiperidine derivatives have emerged as particularly valuable building blocks. The introduction of a cyano group at the 3-position significantly influences the molecule's electronic properties and provides a versatile chemical handle for further synthetic transformations. This guide focuses on the Fmoc-protected form, 9H-fluoren-9-ylmethyl 3-cyanopiperidine-1-carboxylate, a reagent designed for seamless integration into modern synthetic workflows, particularly in the construction of peptidomimetics and other complex molecular architectures.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is a prerequisite for its effective application in research and development. This section details the chemical identity and key physicochemical parameters of 9H-fluoren-9-ylmethyl 3-cyanopiperidine-1-carboxylate.

IUPAC Name and Chemical Structure

The correct and unambiguous identification of a chemical entity is paramount. The International Union of Pure and Applied Chemistry (IUPAC) name for the topic compound is 9H-fluoren-9-ylmethyl 3-cyanopiperidine-1-carboxylate .[4]

The chemical structure is as follows:

Figure 1: Chemical structure of 9H-fluoren-9-ylmethyl 3-cyanopiperidine-1-carboxylate.

Physicochemical Data

The following table summarizes the key physicochemical properties of 9H-fluoren-9-ylmethyl 3-cyanopiperidine-1-carboxylate. This data is essential for planning synthetic reactions, purification procedures, and formulation studies.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₀N₂O₂ | [PubChem][4] |

| Molecular Weight | 332.4 g/mol | [PubChem][4] |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in DMF, DCM, NMP (predicted)[4] | |

| XLogP3 | 3.5 | [PubChem][4] |

| Topological Polar Surface Area | 53.3 Ų | [PubChem][4] |

Synthesis of 9H-fluoren-9-ylmethyl 3-cyanopiperidine-1-carboxylate: A Step-by-Step Protocol

The synthesis of 9H-fluoren-9-ylmethyl 3-cyanopiperidine-1-carboxylate can be logically approached in two main stages: the preparation of the 3-cyanopiperidine core followed by the introduction of the Fmoc protecting group. The following protocol is a self-validating system, designed with causality and reproducibility in mind.

Synthesis Workflow Diagram

A logical workflow for the synthesis of the target compound.

Experimental Protocol

Part 1: Synthesis of 3-Cyanopiperidine from 3-Piperidinecarboxamide

This procedure is adapted from established methods for the dehydration of amides to nitriles.[5]

-

Materials:

-

3-Piperidinecarboxamide

-

Thionyl chloride (SOCl₂)

-

Toluene (anhydrous)

-

Crushed ice

-

Sodium hydroxide (NaOH) solution (e.g., 46%)

-

Round-bottom flask with a reflux condenser and a dropping funnel

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, suspend 3-piperidinecarboxamide in anhydrous toluene.

-

Cool the mixture in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred suspension, maintaining the temperature below 10 °C. Causality: This exothermic reaction needs to be controlled to prevent side reactions.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to 65-70 °C for 3-4 hours, or until the reaction is complete as monitored by TLC. Expertise & Experience: The elevated temperature drives the dehydration reaction to completion.

-

Cool the reaction mass to room temperature and carefully pour it over crushed ice. Trustworthiness: This step quenches the excess thionyl chloride and begins the work-up process.

-

Neutralize the acidic solution by the slow addition of a sodium hydroxide solution, keeping the temperature between 15-20 °C, until the pH is between 12 and 13.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with toluene (4 x volume of the initial toluene).

-

Combine the organic layers and remove the solvent by rotary evaporation to yield crude 3-cyanopiperidine.

-

Purify the crude product by vacuum distillation to obtain pure 3-cyanopiperidine.

-

Part 2: Fmoc Protection of 3-Cyanopiperidine

This protocol utilizes the widely adopted method of Fmoc protection using Fmoc-OSu.[6]

-

Materials:

-

3-Cyanopiperidine (from Part 1)

-

9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Diethyl ether

-

Dilute hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

-

Procedure:

-

Dissolve 3-cyanopiperidine in a mixture of dioxane and water.

-

Add sodium bicarbonate to the solution to act as a base.

-

In a separate container, dissolve Fmoc-OSu in dioxane.

-

Slowly add the Fmoc-OSu solution to the stirred 3-cyanopiperidine solution at room temperature.

-

Allow the reaction to stir for several hours or overnight, monitoring completion by TLC. Expertise & Experience: The use of Fmoc-OSu minimizes the formation of dipeptide byproducts that can occur with Fmoc-Cl.

-

Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu and byproducts.

-

Acidify the aqueous layer to a pH of 2-3 with dilute hydrochloric acid. This will precipitate the Fmoc-protected product.

-

Extract the product into ethyl acetate.

-

Wash the organic layer with water and then with brine. Trustworthiness: These washing steps remove water-soluble impurities and salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 9H-fluoren-9-ylmethyl 3-cyanopiperidine-1-carboxylate.

-

The product can be further purified by recrystallization or column chromatography if necessary.

-

Applications in Drug Discovery: The 3-Cyanopiperidine Scaffold as a Peptidomimetic

The strategic incorporation of the 3-cyanopiperidine moiety, facilitated by the use of its Fmoc-protected form, offers significant advantages in drug design, particularly in the development of peptidomimetics.[7] Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability.[8]

Role as a Dipeptidyl Peptidase-4 (DPP-4) Inhibitor Scaffold

A prime example of the utility of the cyanopiperidine scaffold is in the development of inhibitors for dipeptidyl peptidase-4 (DPP-4).[9] DPP-4 is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones like GLP-1 and GIP.[10] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This makes DPP-4 inhibitors an important class of oral hypoglycemic agents for the treatment of type 2 diabetes.[11]

The cyanopyrrolidine and cyanopiperidine moieties have been identified as highly effective pharmacophores for DPP-4 inhibition.[12][13] The nitrile group can form a reversible covalent bond with the catalytic serine residue in the active site of DPP-4, leading to potent and long-lasting inhibition. The piperidine ring serves as a scaffold that mimics the proline residue of natural DPP-4 substrates, ensuring a high binding affinity.[10]

Advantages of the 3-Cyanopiperidine Moiety

-

Bioisosteric Replacement: The 3-cyanopiperidine scaffold can act as a bioisostere for proline and other amino acids in a peptide chain, helping to constrain the conformation and improve binding to the target receptor.

-

Metabolic Stability: The piperidine ring is generally more resistant to proteolytic cleavage compared to a natural peptide backbone, leading to an extended in vivo half-life.[3]

-

Chemical Versatility: The cyano group is a versatile functional group that can be further modified. For instance, it can be reduced to a primary amine or hydrolyzed to a carboxylic acid, providing opportunities for further structure-activity relationship (SAR) studies and the development of second-generation compounds.

Signaling Pathway in DPP-4 Inhibition

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. peptide.com [peptide.com]

- 5. US7348435B2 - Process for producing cyanopiperidine - Google Patents [patents.google.com]

- 6. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 7. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Peptidomimetics - Drug Design Org [drugdesign.org]

- 9. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]

- 10. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]

- 12. 11 Years of cyanopyrrolidines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Cyano Group in Fmoc-Piperidine Derivatives: A Technical Guide to Modulating Deprotection in SPPS

Abstract

Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is the cornerstone of modern peptide synthesis. The repetitive removal of the Fmoc group, a critical step in the synthetic cycle, is typically achieved using a solution of piperidine in a polar aprotic solvent. While effective, the strong basicity of piperidine can catalyze undesirable side reactions, compromising the purity and yield of the final peptide product. This in-depth technical guide explores the strategic incorporation of a cyano group into the piperidine scaffold as a means to modulate its basicity and, consequently, fine-tune the Fmoc deprotection process. We will delve into the mechanistic underpinnings of this chemical modification, its anticipated impact on deprotection kinetics and side reaction pathways, and provide a framework for the rational implementation of such derivatives in SPPS protocols.

The Foundation: Fmoc-SPPS and the Double-Edged Sword of Piperidine

The Fmoc/tBu strategy in SPPS has gained widespread adoption due to its mild, acid-free conditions for Nα-deprotection, which preserves acid-labile side-chain protecting groups.[1][2] The deprotection cycle hinges on the removal of the Fmoc group, a process that proceeds via a base-catalyzed β-elimination mechanism.[1][2]

The reaction is initiated by the abstraction of the acidic proton at the C9 position of the fluorene ring by a base, typically a secondary amine like piperidine.[1] This is followed by β-elimination, which liberates the free N-terminal amine of the peptide, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate.[1] The excess piperidine in the reaction mixture then serves a dual purpose by trapping the electrophilic DBF to form a stable adduct, thereby preventing its deleterious reaction with the newly deprotected peptide chain.[1]

While piperidine is the workhorse of Fmoc deprotection, its strong basicity (pKa ≈ 11.1) can be a significant liability.[3] This high basicity can promote a variety of side reactions, including:

-

Aspartimide Formation: The base-catalyzed cyclization of aspartic acid residues to form a succinimide ring, which can subsequently open to yield a mixture of α- and β-aspartyl peptides, is a major source of impurities.

-

Racemization: Certain amino acids, particularly histidine and cysteine, are susceptible to racemization under strongly basic conditions.[1]

-

Premature Cleavage: Some sensitive protecting groups on amino acid side chains may be partially cleaved by prolonged exposure to piperidine.

These challenges have spurred a search for alternative deprotection reagents with attenuated basicity that can efficiently remove the Fmoc group while minimizing these unwanted side reactions.[4][5]

The Cyano Group as a "Basicity Attenuator": A Mechanistic Exploration

The introduction of an electron-withdrawing group onto the piperidine ring offers a rational approach to modulating its basicity. The cyano (-C≡N) group, with its strong inductive and resonance effects, is an excellent candidate for this purpose.

When a cyano group is introduced at the 2-position of the piperidine ring, it significantly reduces the electron density on the nitrogen atom. This is due to the powerful electron-withdrawing nature of the nitrile functionality, which pulls electron density away from the ring and, consequently, from the nitrogen's lone pair of electrons. This makes the lone pair less available for protonation, resulting in a decrease in the basicity of the molecule.

This effect is quantitatively reflected in the predicted pKa of 2-cyanopiperidine, which is approximately 6.65.[6] This represents a substantial decrease of over four pKa units compared to piperidine.

Below is a table summarizing the key properties of piperidine and its 2-cyano derivative:

| Property | Piperidine | 2-Cyanopiperidine |

| Structure | C₅H₁₁N | C₆H₁₀N₂ |

| pKa | ~11.1 | ~6.65 (Predicted)[6] |

| Basicity | Strong | Moderate |

| Key Feature | Standard, highly effective deprotection agent | Reduced basicity due to electron-withdrawing cyano group |

The following diagram illustrates the inductive effect of the cyano group on the electron density of the piperidine nitrogen:

Caption: Inductive effect of the cyano group in 2-cyanopiperidine.

The Hypothesized Impact on Fmoc Deprotection: A Balancing Act

The significant reduction in basicity upon introduction of a cyano group is expected to have a profound, albeit two-sided, impact on the Fmoc deprotection step.

Potential Advantages: Mitigating Side Reactions

The primary theoretical advantage of using a less basic deprotection agent like 2-cyanopiperidine is the potential to suppress base-catalyzed side reactions. A lower concentration of hydroxide ions (or a less potent Brønsted base) in the reaction milieu would be less likely to initiate unwanted chemical transformations. This could lead to:

-

Reduced Aspartimide Formation: By decreasing the rate of proton abstraction from the backbone amide nitrogen of asparagine and aspartic acid residues, the propensity for cyclization to the succinimide intermediate would be diminished.

-

Minimized Racemization: The risk of epimerization at the α-carbon of sensitive amino acids would be lowered in a less basic environment.

-

Enhanced Protecting Group Stability: Acid- and base-labile side-chain protecting groups would be better preserved throughout the synthesis.

Potential Disadvantages: The Kinetic Hurdle

The trade-off for increased selectivity is often a decrease in reaction rate. The reduced basicity of 2-cyanopiperidine would likely lead to slower kinetics for the initial and rate-limiting step of Fmoc deprotection: the abstraction of the C9 proton of the fluorene ring. This could result in:

-

Incomplete Deprotection: If the deprotection time is not sufficiently extended, incomplete removal of the Fmoc group could occur, leading to the formation of deletion sequences (peptides missing one or more amino acid residues).

-

Longer Cycle Times: To ensure complete deprotection, longer reaction times would be necessary, thereby increasing the overall synthesis time.

-

Sequence-Dependent Effects: The deprotection of sterically hindered amino acids, which is already challenging with piperidine, could become even more problematic with a weaker base.

The following diagram illustrates the logical relationship between the structural modification and its potential outcomes in SPPS:

Caption: The dual impact of reduced basicity in Fmoc deprotection.

Experimental Protocols and Considerations

While specific, optimized protocols for the use of 2-cyanopiperidine in SPPS are not yet established in the literature, a rational starting point can be extrapolated from standard Fmoc deprotection procedures. Researchers wishing to explore the use of such a reagent should consider the following generalized protocol and key optimization parameters.

General Protocol for Fmoc Deprotection with a Modified Piperidine Derivative

-

Resin Swelling: Swell the peptide-resin in an appropriate solvent (e.g., N,N-dimethylformamide, DMF) for 30-60 minutes.

-

Solvent Removal: Drain the swelling solvent from the reaction vessel.

-

Deprotection: Add a solution of the deprotection reagent (e.g., 20% 2-cyanopiperidine in DMF) to the resin.

-

Agitation: Agitate the resin slurry at room temperature for the designated reaction time.

-

Reagent Removal: Drain the deprotection solution.

-

Second Deprotection (Optional but Recommended): Repeat steps 3-5 to ensure complete deprotection.

-

Washing: Thoroughly wash the resin with DMF (e.g., 5 x 1-minute washes) to remove the deprotection reagent and the DBF adduct.

-

Monitoring (Optional but Recommended): Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine, indicating complete Fmoc removal.

Key Parameters for Optimization

Given the anticipated slower kinetics of deprotection with 2-cyanopiperidine, careful optimization of the following parameters will be crucial:

-

Concentration: While 20% piperidine in DMF is standard, the optimal concentration for a less basic derivative may need to be adjusted. Higher concentrations could potentially compensate for the lower basicity.

-

Reaction Time: This is the most critical parameter to optimize. Deprotection times will likely need to be significantly longer than the standard 5-20 minutes used for piperidine. A time-course study is recommended to determine the point of complete deprotection.

-

Temperature: Gently heating the reaction (e.g., to 30-40 °C) could accelerate the deprotection rate, but care must be taken to avoid promoting side reactions.

-

Number of Deprotection Steps: A double deprotection protocol is highly recommended to drive the reaction to completion.

The following workflow diagram outlines the key steps in an SPPS cycle with an emphasis on the deprotection step:

Caption: A typical workflow for one cycle of solid-phase peptide synthesis.

Conclusion and Future Outlook

The strategic use of a cyano group to modulate the basicity of piperidine presents a promising, albeit largely unexplored, avenue for advancing Fmoc-SPPS. The potential to mitigate deleterious side reactions by employing a less basic deprotection agent is a compelling prospect for the synthesis of complex and sensitive peptides. However, the anticipated kinetic challenges necessitate a careful and systematic approach to protocol optimization.

Future research in this area should focus on:

-

Kinetic Studies: Quantitative kinetic studies are needed to precisely measure the rate of Fmoc deprotection with 2-cyanopiperidine and other derivatives under various conditions.

-

Comparative Purity Analysis: Rigorous comparative studies of peptide purity obtained using piperidine versus cyano-piperidine derivatives for the synthesis of model peptides known to be prone to side reactions are essential.

-

Synthesis of Novel Derivatives: The exploration of other electron-withdrawing groups and their positioning on the piperidine ring could lead to the development of a toolbox of deprotection reagents with a range of basicities, allowing for the fine-tuning of the deprotection step for specific applications.

By embracing a rational, mechanism-based approach to reagent design, the field of peptide synthesis can continue to push the boundaries of what is possible, enabling the creation of novel and complex peptide-based therapeutics and research tools.

References

-

(S) 2-CYANOPIPERIDINE - LookChem. (n.d.). Retrieved from [Link]

-

Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC - NIH. (n.d.). Retrieved from [Link]

-

Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. (n.d.). Retrieved from [Link]

-

Fmoc-(S)-3-Amino-3-(4-Cyanophenyl)propionic acid | CAS 205527-96-6. (n.d.). Retrieved from [Link]

-

Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis - Luxembourg Bio Technologies. (2013). Retrieved from [Link]

-

Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing). (2021). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. peptide.com [peptide.com]

- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? | Semantic Scholar [semanticscholar.org]

- 6. lookchem.com [lookchem.com]

An In-depth Technical Guide to the Solubility and Stability of 3-Cyano-1-N-Fmoc-piperidine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility and stability of 3-Cyano-1-N-Fmoc-piperidine, a key building block in modern medicinal chemistry. Recognizing the critical importance of these parameters in drug discovery and process development, this document moves beyond a simple recitation of facts to explain the underlying chemical principles and provide actionable, field-proven experimental protocols.

Introduction: The Significance of this compound

This compound is a versatile heterocyclic compound frequently employed in the synthesis of complex molecular architectures. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The cyano group serves as a valuable synthetic handle, capable of being transformed into a variety of other functional groups, including amines and carboxylic acids.[1] Furthermore, the electron-withdrawing nature of the cyano group can modulate the basicity of the piperidine nitrogen, influencing its pharmacokinetic and pharmacodynamic properties.

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group provides a robust yet readily cleavable means of masking the secondary amine of the piperidine ring. Its lability to basic conditions, while maintaining stability in acidic environments, makes it an integral component of orthogonal protection strategies in multi-step syntheses.[2] A thorough understanding of the solubility and stability of this building block is paramount for designing efficient, scalable, and reproducible synthetic routes.

Solubility Profile: A Guide to Solvent Selection

The solubility of this compound is dictated by the interplay of its constituent parts: the polar piperidine ring and cyano group, and the large, nonpolar Fmoc group. While precise quantitative solubility data is not extensively published, an understanding of its chemical nature allows for informed solvent selection.

Qualitative Solubility:

Based on the structure, this compound is expected to exhibit good solubility in polar aprotic solvents that can effectively solvate both the polar and nonpolar regions of the molecule.

Table 1: Predicted and Observed Solubility of this compound

| Solvent | Type | Predicted Solubility | Rationale |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Excellent solvent for Fmoc-protected compounds.[3] |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | High | Similar to DMF, widely used in peptide synthesis.[3] |

| Dichloromethane (DCM) | Nonpolar Aprotic | Moderate | May be less effective at solvating the polar functionalities. |

| Acetonitrile (ACN) | Polar Aprotic | Moderate | A common solvent in reversed-phase chromatography for similar compounds. |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | Good general solvent for organic compounds. |

| Water | Polar Protic | Low | The large, hydrophobic Fmoc group significantly limits aqueous solubility. |

| Methanol (MeOH) | Polar Protic | Moderate to Low | May have some solubility due to the polar nature of the piperidine and cyano groups. |

Experimental Protocol for Quantitative Solubility Determination:

To obtain precise solubility data, the following equilibrium shake-flask method is recommended.

Diagram 1: Workflow for Quantitative Solubility Determination

Caption: A systematic approach to forced degradation studies for this compound.

Experimental Protocol for Forced Degradation Studies: